1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group, a hydroxyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves the chlorination of 4-hydroxypyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines .
Scientific Research Applications
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: This compound has a similar structure but with a fluorine atom instead of a hydroxyl group.
1-(3-Hydroxypyridin-4-YL)ethanone: This compound lacks the chloro group but retains the hydroxyl and ethanone functionalities.
Uniqueness
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-acetyl-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11) |
InChI Key |
YZFQRLMCYZZUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.